1-[2-(3,4-dimethoxyphenyl)ethyl]-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one
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Overview
Description
1-(3,4-DIMETHOXYPHENETHYL)-3A,5,5,9B-TETRAMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE is a complex organic compound with a unique structure that includes a naphtho-oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYPHENETHYL)-3A,5,5,9B-TETRAMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxyphenethylamine with a suitable naphthoquinone derivative under acidic conditions to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYPHENETHYL)-3A,5,5,9B-TETRAMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include quinones, reduced oxazole derivatives, and various substituted aromatic compounds .
Scientific Research Applications
1-(3,4-DIMETHOXYPHENETHYL)-3A,5,5,9B-TETRAMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENETHYL)-3A,5,5,9B-TETRAMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The pathways involved include the inhibition of signal transduction and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A precursor in the synthesis of the target compound.
Naphthoquinone derivatives: Structurally related compounds with similar reactivity.
Oxazole derivatives: Compounds with a similar oxazole ring structure.
Uniqueness
1-(3,4-DIMETHOXYPHENETHYL)-3A,5,5,9B-TETRAMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE is unique due to its combination of a naphtho-oxazole core with a dimethoxyphenethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H31NO4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3a,5,5,9b-tetramethyl-4H-benzo[e][1,3]benzoxazol-2-one |
InChI |
InChI=1S/C25H31NO4/c1-23(2)16-24(3)25(4,19-10-8-7-9-18(19)23)26(22(27)30-24)14-13-17-11-12-20(28-5)21(15-17)29-6/h7-12,15H,13-14,16H2,1-6H3 |
InChI Key |
NYUGTFPAJBIDBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C(C3=CC=CC=C31)(N(C(=O)O2)CCC4=CC(=C(C=C4)OC)OC)C)C)C |
Origin of Product |
United States |
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